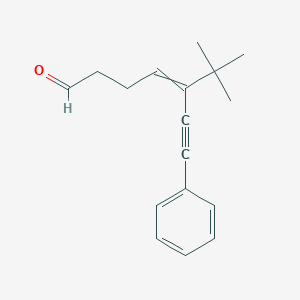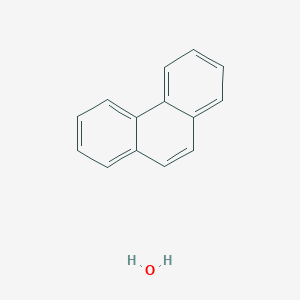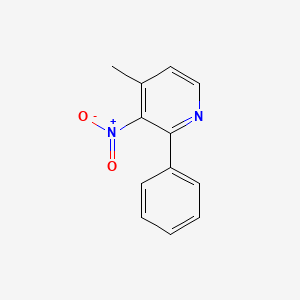
C15H18Br2N2OS2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C15H18Br2N2OS2 is a complex organic molecule that contains bromine, nitrogen, sulfur, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C15H18Br2N2OS2 involves multiple steps, typically starting with the preparation of intermediate compounds that are then reacted under specific conditions to form the final product. The exact synthetic route can vary, but common methods include:
Bromination: Introduction of bromine atoms into the molecule.
Sulfur Incorporation: Addition of sulfur atoms through reactions with sulfur-containing reagents.
Nitrogen Incorporation: Introduction of nitrogen atoms via amination reactions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
C15H18Br2N2OS2: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Addition Reagents: Hydrogen, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
C15H18Br2N2OS2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which C15H18Br2N2OS2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
C15H18Br2N2OS2: can be compared with other similar compounds that contain bromine, nitrogen, sulfur, and oxygen atoms. Some similar compounds include:
C14H16Br2N2OS2: A structurally related compound with one less carbon atom.
C15H18Br2N2O2S: A compound with an additional oxygen atom.
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H18Br2N2OS2 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
4-(bromomethyl)-7-ethylsulfanyl-3-oxa-10-thia-8-aza-6-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16)-tetraene;bromide |
InChI |
InChI=1S/C15H18BrN2OS2.BrH/c1-2-20-15-17-13-12(10-5-3-4-6-11(10)21-13)14-18(15)8-9(7-16)19-14;/h9H,2-8H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ILBIKKHDKFYYNJ-UHFFFAOYSA-M |
SMILES canonique |
CCSC1=NC2=C(C3=C(S2)CCCC3)C4=[N+]1CC(O4)CBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B12621363.png)
![4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12621371.png)
![4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one](/img/structure/B12621380.png)



![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12621413.png)

![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)

![N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide](/img/structure/B12621443.png)
